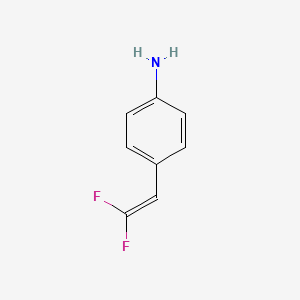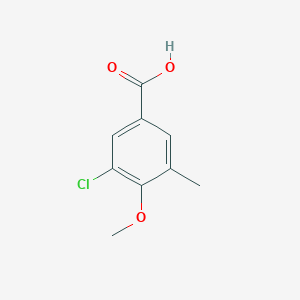
4-(2,2-Difluoroethenyl)aniline
Übersicht
Beschreibung
4-(2,2-Difluoroethenyl)aniline is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activity. This compound consists of an aniline group substituted with a 2,2-difluoroethenyl group, which imparts distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 4-(2,2-Difluoroethenyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate, followed by reaction with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. This intermediate is then catalytically reduced using ferric oxide and activated carbon, with water and hydrazine as reducing agents, to yield this compound . This process is advantageous for industrial production due to its high yield, low cost, and minimal pollution.
Analyse Chemischer Reaktionen
4-(2,2-Difluoroethenyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, as seen in the preparation method.
Substitution: The compound can participate in substitution reactions, such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts and organoboron reagents.
Condensation: Aniline derivatives can undergo condensation reactions with carbonyl compounds, such as acetone, to form Schiff bases or other condensation products.
Wissenschaftliche Forschungsanwendungen
4-(2,2-Difluoroethenyl)aniline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a scaffold for drug discovery, particularly in the development of new therapeutic agents.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyestuffs due to its versatile reactivity.
Wirkmechanismus
The mechanism of action of 4-(2,2-Difluoroethenyl)aniline involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the presence of the aniline group suggests potential interactions with enzymes or receptors, leading to biological effects. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
4-(2,2-Difluoroethenyl)aniline can be compared with other similar compounds, such as:
2-Fluoroaniline: This compound has a single fluorine atom and is used in similar applications but lacks the additional reactivity provided by the difluoroethenyl group.
4-(2-Fluoroethoxy)aniline: This compound has an ethoxy group instead of an ethenyl group, which alters its chemical properties and reactivity.
4-Trifluoromethyl-2-anilinoquinoline: This compound incorporates a trifluoromethyl group and is studied for its potential anti-cancer properties.
The uniqueness of this compound lies in its difluoroethenyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
4-(2,2-difluoroethenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N/c9-8(10)5-6-1-3-7(11)4-2-6/h1-5H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJOCGYLGGRTBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40666886 | |
| Record name | 4-(2,2-Difluoroethenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40666886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791727-15-6 | |
| Record name | 4-(2,2-Difluoroethenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40666886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(hydroxymethyl)phenyl]propanoic acid](/img/structure/B3392038.png)



![Benzenesulfonamide, N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-nitro-](/img/structure/B3392062.png)







![3-[(2-Aminoethyl)(2-hydroxyethyl)amino]propan-1-OL](/img/structure/B3392130.png)
